

# A Technical Guide to 21-Dehydro Budesonide (Budesonide EP Impurity D)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **21-Dehydro Budesonide**

Cat. No.: **B1146664**

[Get Quote](#)

CAS Number: 85234-63-5

This technical guide provides an in-depth overview of **21-Dehydro Budesonide**, a critical impurity and primary degradation product of the potent synthetic corticosteroid, Budesonide. The information is tailored for researchers, scientists, and drug development professionals, focusing on the compound's formation, analytical detection, and biological relevance.

## Introduction

**21-Dehydro Budesonide**, systematically named (11 $\beta$ ,16 $\alpha$ )-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al, is recognized in the European Pharmacopoeia as Budesonide Impurity D.<sup>[1][2]</sup> It is a synthetic pregnane steroid distinguished from its parent compound, Budesonide, by the oxidation of the hydroxyl group at the C21 position to an aldehyde group.<sup>[3]</sup> This structural modification is a key factor in its formation during the manufacturing process and storage of Budesonide-containing pharmaceuticals. The presence and quantity of **21-Dehydro Budesonide** must be carefully monitored to ensure the stability, purity, and safety of the final drug product.<sup>[3]</sup>

## Physicochemical Properties

The fundamental physicochemical properties of **21-Dehydro Budesonide** are summarized in the table below. This data is essential for its identification, handling, and analysis.

| Property            | Value                                                                            | Source(s)                                                   |
|---------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number          | 85234-63-5                                                                       | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula   | C <sub>25</sub> H <sub>32</sub> O <sub>6</sub>                                   | <a href="#">[6]</a>                                         |
| Molecular Weight    | 428.52 g/mol                                                                     | <a href="#">[6]</a>                                         |
| Appearance          | White to Light Yellow Solid                                                      | <a href="#">[7]</a>                                         |
| Melting Point       | >110°C (decomposition)                                                           | <a href="#">[7]</a>                                         |
| Synonyms            | Budesonide EP Impurity D,<br>Budesonide Aldehyde Impurity,<br>Budesonide Glyoxal | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a> |
| Storage Temperature | -20°C (long-term)                                                                |                                                             |

## Formation and Synthesis

**21-Dehydro Budesonide** is not typically synthesized as a therapeutic agent but rather as a reference standard for analytical purposes. Its primary route of formation is through the oxidative degradation of Budesonide.

## Oxidative Degradation Pathway

The  $\alpha$ -ketolic side chain of corticosteroids like Budesonide is susceptible to oxidation. The principal pathway for the formation of **21-Dehydro Budesonide** is the aerobic oxidation of the primary alcohol at the C21 position, which converts it into an aldehyde (a steroid-glyoxal).[\[3\]](#) This process can be accelerated under forced degradation conditions, such as exposure to heat, light, and oxidizing agents. Studies have shown that this degradation can be an aerobic oxidation process, potentially induced by materials like Al<sub>2</sub>O<sub>3</sub> found on the inner surfaces of some aluminum canisters used for inhalation products.



[Click to download full resolution via product page](#)

Caption: Oxidative formation of **21-Dehydro Budesonide** from Budesonide.

## Experimental Protocol: Forced Degradation for Reference Standard Generation

The following is a generalized protocol for the forced degradation of Budesonide to generate **21-Dehydro Budesonide**. This procedure is intended for the preparation of an analytical reference sample.

- Sample Preparation: Prepare a solution of Budesonide in a suitable solvent, such as a methanol-water or acetonitrile-water mixture (e.g., 1 mg/mL).
- Stress Application (Oxidative Degradation):
  - To the Budesonide solution, add a suitable concentration of an oxidizing agent, such as 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
  - The reaction mixture can be stirred at room temperature or gently heated (e.g., 60°C) for several hours to accelerate degradation.

- Reaction Monitoring: Periodically withdraw aliquots of the reaction mixture and analyze them by HPLC to monitor the formation of the **21-Dehydro Budesonide** peak and the disappearance of the Budesonide peak.
- Neutralization/Quenching: Once a sufficient amount of the impurity has been generated, neutralize the solution if necessary (e.g., if acidic or basic conditions were also applied).
- Isolation and Purification: The resulting mixture can be subjected to preparative chromatography to isolate and purify **21-Dehydro Budesonide** for use as a reference standard.
- Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for the detection, separation, and quantification of **21-Dehydro Budesonide** in bulk drug substances and pharmaceutical formulations.<sup>[3]</sup>

## Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial as it must be able to resolve the main active pharmaceutical ingredient (API) from all its potential impurities and degradation products. The European Pharmacopoeia (EP) outlines a method for Budesonide and its related substances, which is detailed below.

| Parameter               | Specification                                                                           | Source(s) |
|-------------------------|-----------------------------------------------------------------------------------------|-----------|
| Column                  | C18 (ODS), end-capped; 150 x 4.6 mm, 3-5 $\mu$ m particle size                          | [2][9]    |
| Mobile Phase A          | Anhydrous Ethanol:Acetonitrile:Phosphate Buffer pH 3.2 (2:32:68 v/v/v)                  | [2][10]   |
| Mobile Phase B          | Acetonitrile:Phosphate Buffer pH 3.2 (50:50 v/v)                                        | [10]      |
| Gradient                | A gradient program is typically used to resolve all impurities.                         | [10]      |
| Flow Rate               | 1.0 - 1.5 mL/min                                                                        | [9][10]   |
| Column Temperature      | 50°C                                                                                    | [9]       |
| Detection               | UV at 240-254 nm                                                                        | [9][10]   |
| Injection Volume        | 20 $\mu$ L                                                                              | [9][10]   |
| Relative Retention Time | The two epimers of Impurity D appear at ~0.63 and 0.67 relative to Budesonide epimer B. | [2]       |

## Experimental Protocol: HPLC Analysis

- Buffer Preparation: Prepare a phosphate buffer solution (e.g., from sodium dihydrogen phosphate and phosphoric acid) and adjust the pH to 3.2.
- Mobile Phase Preparation: Prepare the mobile phases as specified in the table above. Filter and degas all solutions before use.
- Standard Solution Preparation: Accurately weigh and dissolve a reference standard of **21-Dehydro Budesonide** in the mobile phase or a suitable solvent mixture to prepare a stock solution. Prepare working standards by serial dilution.

- Sample Solution Preparation: Accurately weigh the Budesonide drug substance or formulate product and dissolve it in a suitable solvent (e.g., acetonitrile), then dilute with the mobile phase to the final target concentration.
- Chromatography: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions and run the specified gradient program.
- Data Analysis: Identify the **21-Dehydro Budesonide** peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity based on the peak area response relative to the standard or the main Budesonide peak, depending on the specific method protocol.



[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of **21-Dehydro Budesonide**.

## Biological Activity and Signaling Pathway

### Glucocorticoid Receptor Binding

Like its parent compound, **21-Dehydro Budesonide** is expected to act as an agonist for the glucocorticoid receptor (GR). However, specific quantitative binding affinity data (e.g.,  $K_d$  or  $IC_{50}$  values) for **21-Dehydro Budesonide** is not readily available in the public domain. Studies on other corticosteroids have shown that modifications at the C21 position can significantly impact receptor affinity.<sup>[11]</sup> The replacement of the C21-hydroxyl group with an aldehyde likely alters the electronic and steric properties, which may disrupt the optimal hydrogen bonding network that Budesonide establishes with the receptor, leading to a decrease in binding affinity.<sup>[11]</sup>

For context, the binding affinity of Budesonide and other common glucocorticoids is presented below.

| Compound                                          | Equilibrium<br>Dissociation<br>Constant (K_d) | Relative Binding<br>Affinity (RBA) <sup>1</sup> | Source(s)                                 |
|---------------------------------------------------|-----------------------------------------------|-------------------------------------------------|-------------------------------------------|
| 21-Dehydro<br>Budesonide                          | Data not available                            | Data not available                              |                                           |
| Budesonide                                        | ~1.32 nM                                      | 855 - 980                                       | <a href="#">[12]</a> <a href="#">[13]</a> |
| Dexamethasone                                     | ~2.5 - 7.7 nM                                 | 100 (Reference)                                 | <a href="#">[12]</a>                      |
| Fluticasone<br>Propionate                         | ~0.2 - 0.5 nM                                 | 1800                                            | <a href="#">[12]</a>                      |
| 16 $\alpha$ -<br>Hydroxyprednisolone <sup>2</sup> | -                                             | 3                                               | <a href="#">[1]</a>                       |
| 6 $\beta$ -<br>Hydroxybudesonide <sup>2</sup>     | -                                             | 6                                               | <a href="#">[1]</a>                       |

<sup>1</sup>Relative to  
Dexamethasone =  
100.

<sup>2</sup>Major metabolites of  
Budesonide, showing  
very weak affinity.

## Glucocorticoid Receptor Signaling Pathway

As a GR agonist, **21-Dehydro Budesonide** would initiate the classical glucocorticoid signaling cascade. This pathway is fundamental to the anti-inflammatory and immunosuppressive effects of corticosteroids.

- **Ligand Binding:** The steroid hormone diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones.
- **Conformational Change and Translocation:** Ligand binding induces a conformational change in the GR, causing the dissociation of the HSP complex. This exposes a nuclear localization

sequence.

- Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.
- Gene Regulation: In the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines.

## Glucocorticoid Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The canonical glucocorticoid receptor (GR) signaling pathway.

## Conclusion

**21-Dehydro Budesonide** is a chemically significant substance in the development and quality control of Budesonide-based pharmaceuticals. As its primary oxidative degradation product, its detection and quantification are mandated by pharmacopeial standards. This guide has provided a comprehensive overview of its properties, formation, and the analytical methods for its control. While it is presumed to have glucocorticoid activity, its lower binding affinity relative to Budesonide underscores the importance of minimizing its presence in the final drug product to ensure optimal therapeutic efficacy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]
- 4. 21-Dehydro Budesonide | CAS No- 85234-63-5 | Simson Pharma Limited [simsonpharma.com]
- 5. 21-Dehydro Budesonide | C25H32O6 | CID 101249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. A New Process for the Synthesis of Budesonide 21-Phosphate and Evaluation in a Murine Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alentrис.org [alentrис.org]
- 9. uspnf.com [uspnf.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [benchchem.com](http://benchchem.com) [benchchem.com]
- 13. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 21-Dehydro Budesonide (Budesonide EP Impurity D)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1146664#cas-number-for-21-dehydro-budesonide>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)